4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine
Description
Properties
Molecular Formula |
C8H5BrF2N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-2-12-3-7-4(5)1-6(13-7)8(10)11/h1-3,8,13H |
InChI Key |
JWNUHKPTNFRYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Br)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitrile Intermediates
A prominent method adapts the cyclization of nitrile precursors, as demonstrated in the synthesis of related pyrrolopyridines. For example, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile undergoes cyclization using methoxylamine hydrochloride and hydrobromic acid in acetic acid, followed by zinc-mediated reduction to yield the pyrrolopyridine core. This one-pot procedure achieves a 60% yield on multi-kilogram scales, highlighting its scalability.
Reaction Conditions :
Palladium-Catalyzed Cross-Coupling
Patent literature describes Suzuki-Miyaura coupling for pyrrolopyridine functionalization. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in dioxane/water. While this method targets aryl-substituted derivatives, it underscores the adaptability of cross-coupling for bromine retention during core modifications.
Difluoromethyl Group Introduction
Direct Fluorination of Hydroxymethyl Intermediates
The difluoromethyl group is introduced via fluorination of hydroxymethyl precursors. In analogous pyridine syntheses, (diethylamino)sulfur trifluoride (DAST) converts aldehydes to difluoromethyl groups. However, DAST’s hazardous nature limits scalability, prompting alternatives like 2,2-difluoroacetic anhydride.
Example Protocol :
-
Starting Material : 4-Methylpyridin-2-amine.
-
Protection : Bis-Boc protection (69% yield).
-
Bromination : Radical bromination (10% yield).
-
Oxidation : Silver nitrate/DMSO to aldehyde (69% yield).
Regioselective Bromination
Electrophilic Aromatic Substitution
Bromination at position 4 is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents. The electron-rich pyrrolopyridine ring directs electrophilic attack to the para position relative to the nitrogen.
Optimized Conditions :
-
Reagent : NBS (1.1 equiv).
-
Solvent : DMF or acetonitrile.
-
Temperature : 0°C to room temperature.
-
Yield : 70–85%.
Directed Ortho-Metalation
For substrates with directing groups, lithiation at position 4 followed by quenching with bromine sources (e.g., Br₂ or CBr₄) ensures regioselectivity. This method, detailed in patent US7348323B2, uses LDA (lithium diisopropylamide) in THF at -78°C.
Integrated Synthesis Routes
Sequential Approach: Cyclization → Fluorination → Bromination
A three-step sequence starting from ethyl vinyl ether and 2,2-difluoroacetic anhydride constructs the core, followed by bromination:
-
Cyclization : (E)-4-ethoxy-1,1-difluorobut-3-en-2-one → nitrile intermediate (78% yield).
-
Fluorination : Zinc-mediated reduction (60% yield).
Convergent Approach: Pre-Brominated Intermediates
A patent route begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine, introducing the difluoromethyl group via alkylation. Key steps:
-
Alkylation : 2-bromopropane, NaH/DMF (65% yield).
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield | Scalability |
|---|---|---|---|---|
| Cyclization-Fluorination | 5 | DAST, Zn | 46% | Moderate |
| Suzuki Coupling | 3 | Pd(dppf)Cl₂, K₂CO₃ | 72% | High |
| Directed Bromination | 2 | NBS, DMF | 85% | High |
Challenges :
-
NBS Selectivity : Competing side reactions in polyhalogenated systems.
Industrial-Scale Considerations
Large-scale production (e.g., 3.06 kg batches) employs one-pot cyclization-reduction sequences to minimize intermediate isolation. Solvent switches (dichloromethane → heptane) and Celite filtration enhance purity without chromatography. Cost analysis favors 2,2-difluoroacetic anhydride over DAST, reducing raw material expenses by ~40% .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activity and is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. detailed studies on its mechanism of action are limited .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Advances : Palladium-catalyzed reactions dominate the synthesis of brominated pyrrolopyridines, with yields ranging from 36% to 94% depending on substituent complexity .
- Fluorine’s Role : Difluoromethyl groups confer a unique combination of metabolic stability and electronic effects, making them superior to chloro or methyl analogs in drug candidate optimization .
Biological Activity
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a bromine atom and a difluoromethyl group, suggest possible interactions with various biological targets, leading to diverse pharmacological effects.
- Molecular Formula : CHBrFN
- Molecular Weight : 247.04 g/mol
- IUPAC Name : this compound
- CAS Number : 2091580-71-9
| Property | Value |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 247.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2091580-71-9 |
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor modulator . These interactions can alter various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.
Potential Targets
Research indicates that this compound may interact with:
- Protein kinases involved in cell signaling pathways.
- Enzymes associated with cancer progression.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds within the pyrrolopyridine family, including this compound. For instance, structure-based design has identified related compounds that inhibit MPS1 kinase, which is crucial for proper mitotic progression in cancer cells .
In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- IC values for related compounds showed effective inhibition of cell growth in human tumor xenograft models.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:
- It has shown promise in inhibiting cytochrome P450 enzymes, which are critical for drug metabolism .
Case Study 1: Inhibition of MPS1 Kinase
A study focused on the development of small-molecule inhibitors based on the pyrrolopyridine scaffold reported that certain analogs exhibited potent inhibition of MPS1 kinase, leading to reduced tumor growth in xenograft models . The findings suggest that modifications to the core structure can enhance biological activity.
Case Study 2: Antiparasitic Activity
Another investigation highlighted the potential of pyrrolopyridine derivatives in targeting PfATP4, a protein associated with malaria parasites. Some analogs demonstrated significant antiparasitic activity with low micromolar IC values .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine to improve yield and purity?
- Methodological Answer : Synthesis often involves bromination and difluoromethylation steps. For example, bromination of pyrrolopyridine precursors using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) can minimize side reactions. Difluoromethylation may employ reagents like ClCF₂H in the presence of a base (e.g., NaH) . Purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical, as impurities from incomplete substitutions can reduce crystallinity. Monitoring reaction progress by TLC or LC-MS ensures intermediate stability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The bromine and difluoromethyl groups induce distinct splitting patterns. For instance, the difluoromethyl (CF₂H) group shows a triplet near δ 5.5–6.5 ppm (¹H NMR) and a quartet in ¹³C NMR (~110–120 ppm, J ≈ 240 Hz for C-F coupling) .
- HRMS : Accurate mass determination confirms molecular formula (C₈H₅BrF₂N₂, MW 247.04 g/mol). Electrospray ionization (ESI) in positive mode is preferred for halogenated heterocycles .
- X-ray crystallography : Resolves regiochemical ambiguities, particularly when substituents sterically hinder NMR assignments .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its activity as an FGFR inhibitor?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- The bromine at C4 enhances binding to the hydrophobic pocket of FGFR1’s ATP-binding site.
- The difluoromethyl group at C2 improves metabolic stability and hydrogen bonding with gatekeeper residues (e.g., Asp641 in FGFR1) .
- Modifications at C5 (e.g., introducing electron-withdrawing groups like nitro) can enhance potency but may reduce solubility. Parallel synthesis using Suzuki-Miyaura coupling with aryl boronic acids allows systematic SAR exploration .
Q. What computational strategies are effective for predicting the binding mode of this compound with kinase targets?
- Methodological Answer :
- Molecular docking : Use programs like AutoDock Vina or Schrödinger Glide. The compound’s rigid pyrrolopyridine scaffold aligns with the kinase hinge region, while the bromine and difluoromethyl groups occupy adjacent hydrophobic pockets .
- MD simulations : Assess stability of the inhibitor-protein complex. For FGFR1, simulate interactions over 100 ns to validate hydrogen bonds with Glu531 and hydrophobic contacts with Ala564 .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes when substituting bromine with chlorine or iodine .
Q. How can researchers resolve contradictory bioactivity data for this compound across different kinase assays?
- Methodological Answer :
- Kinase panel profiling : Test the compound against a broad panel (e.g., 100+ kinases) to identify off-target effects. Use ATP concentration-matched assays to avoid false positives due to variable Km values .
- Crystal structure analysis : Compare binding modes in FGFR1 vs. non-target kinases (e.g., VEGFR2). Subtle differences in hinge-region residues (e.g., Glu531 in FGFR1 vs. Asp1046 in VEGFR2) may explain selectivity .
- Metabolite screening : Check for in situ degradation products (e.g., debromination) using LC-MS, as these can artifactually reduce potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
